![molecular formula C19H21F2N3O4 B2873941 1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 870260-43-8](/img/structure/B2873941.png)
1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” is a research chemical with the CAS number 870260-43-8 . It has a molecular weight of 393.38500 and a molecular formula of C19H21F2N3O4 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring via a carbon atom. The pyrimidine ring is substituted with a difluoromethyl group at the 4th position and a dimethoxyphenyl group at the 6th position . The piperidine ring is substituted with a carboxylic acid group at the 4th position .Applications De Recherche Scientifique
Chemical Research and Synthesis
This compound serves as a valuable building block in chemical synthesis . Its structure contains multiple functional groups that can undergo various chemical reactions, making it a versatile precursor for synthesizing a wide range of new compounds. Researchers can exploit its difluoromethyl group for introducing fluorine atoms into other molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorine can greatly alter biological activity.
Pharmacology
In pharmacology, the compound’s pyrimidine ring is of interest due to its resemblance to nucleotide bases, which are the building blocks of DNA . This structural similarity allows for the design of drugs that can interact with DNA or RNA, potentially leading to new treatments for genetic diseases or cancer.
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions due to its piperidine moiety, which is a common structural motif in many bioactive molecules . It could act as an inhibitor or a substrate analog to modulate enzyme activity, providing insights into enzyme mechanisms and aiding in the discovery of new therapeutic agents.
Material Science
The compound’s rigid and planar geometry could be utilized in material science, particularly in the design of organic semiconductors . Its extended conjugated system may allow for efficient charge transport, which is crucial for the development of organic electronic devices such as light-emitting diodes (OLEDs) and solar cells.
Neuropharmacology
Given its structural features, this compound might serve as a lead structure for developing neuroactive drugs . The piperidine ring, in particular, is a common feature in molecules that target central nervous system receptors . Modifications of this core structure could lead to new treatments for neurological disorders.
Antioxidant Research
The compound’s multiple aromatic rings could be explored for their antioxidant properties . Antioxidants are crucial in combating oxidative stress in biological systems, and this compound could be a precursor to new antioxidants that help mitigate diseases associated with oxidative damage .
Agricultural Chemistry
In agricultural chemistry, the compound’s potential to be modified into various derivatives makes it a candidate for developing new pesticides or herbicides . The difluoromethyl group, in particular, could increase the potency and selectivity of such agents .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances within a sample. Its unique mass and fragmentation pattern can aid in the development of new analytical techniques .
Propriétés
IUPAC Name |
1-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O4/c1-27-15-4-3-12(9-16(15)28-2)13-10-14(17(20)21)23-19(22-13)24-7-5-11(6-8-24)18(25)26/h3-4,9-11,17H,5-8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAISGAUYNOMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2873859.png)
![2-[(3,4-Dimethylbenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2873860.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2873862.png)
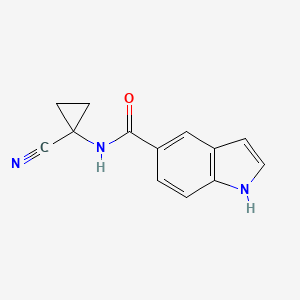


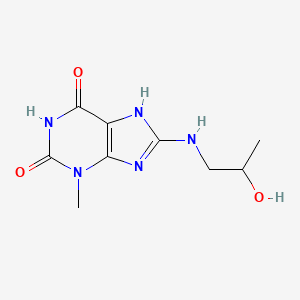
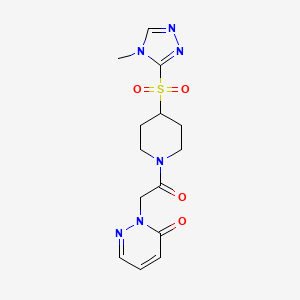

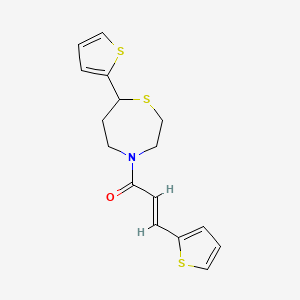

![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)
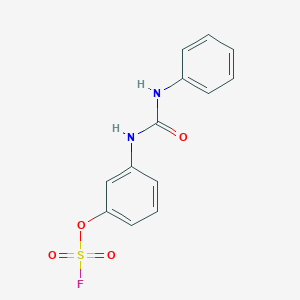
![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)